molecular formula C13H18N4O B5803159 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

Cat. No. B5803159
M. Wt: 246.31 g/mol
InChI Key: ZDYLEEAXWZRSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide is a chemical compound that has been widely used in scientific research for its various properties and applications. It is a benzimidazole derivative that has been synthesized and studied extensively for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antimicrobial properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide in lab experiments is its wide range of potential applications. It has been studied for its potential use in various fields of research, including cancer research, Alzheimer's disease research, and Parkinson's disease research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the study of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide. One potential direction is the development of more potent and selective derivatives of this compound for use in various fields of research. Another potential direction is the study of the mechanism of action of this compound to gain a better understanding of its potential therapeutic effects. Additionally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide involves the reaction of 2-aminobenzimidazole with N,N-dimethyl ethylene diamine and acetic anhydride. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be checked using various analytical techniques such as HPLC, NMR, and IR.

Scientific Research Applications

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide has been widely used in scientific research for its various properties and applications. It has been studied for its potential use as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10(18)14-13-15-11-6-4-5-7-12(11)17(13)9-8-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLEEAXWZRSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

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